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Compound of Interest

Compound Name: Bortezomib-pinanediol

Cat. No.: B1667467 Get Quote

Structural Elucidation of Bortezomib-Pinanediol:
A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural confirmation of Bortezomib-
pinanediol, a key intermediate and prodrug of the proteasome inhibitor Bortezomib, utilizing

mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. We present

supporting experimental data and protocols to offer a comprehensive resource for researchers

in drug development and quality control. As a point of comparison, we will refer to Bortezomib-

mannitol ester, the form used in the commercial formulation of Bortezomib (Velcade®)[1][2].

Introduction to Bortezomib Esters
Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a crucial

target in cancer therapy. Due to the inherent instability of the boronic acid moiety, Bortezomib is

often formulated as a more stable ester. Bortezomib-pinanediol is a synthetic intermediate

formed with pinanediol, which enhances stability and facilitates purification[1]. In its final drug

product form, Bortezomib is lyophilized with mannitol to form a mannitol ester, which readily

hydrolyzes to the active Bortezomib upon reconstitution[1][2]. The structural integrity of these

esters is critical to the safety and efficacy of the final drug product.
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Mass spectrometry is a fundamental technique for confirming the molecular weight and

identifying fragmentation patterns of pharmaceutical compounds.

Experimental Protocol: Electrospray Ionization Mass
Spectrometry (ESI-MS)

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a

quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode is typically used to generate protonated molecules

[M+H]⁺.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, and infused into the mass spectrometer.

Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and any fragment ions are

analyzed to confirm the molecular weight and deduce structural information.

Data Comparison: Bortezomib-Pinanediol vs.
Bortezomib-Mannitol Ester
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Parameter
Bortezomib-
Pinanediol

Bortezomib-
Mannitol Ester

Reference

Molecular Formula C₂₉H₃₉BN₄O₄ C₂₅H₃₇BN₄O₈ [1]

Molecular Weight 518.46 g/mol 532.39 g/mol [1]

Observed [M+H]⁺

(m/z)
519.39

Not explicitly found,

but analysis confirms

the presence of the

ester.

[1]

Observed [M+Na]⁺

(m/z)
541.35 Not explicitly found. [1]

Key Fragmentation

A characteristic

fragment observed is

at m/z 367.28,

corresponding to the

loss of the pinanediol

group ([M - 152 +

H]⁺).

Data on specific

fragmentation patterns

for the mannitol ester

was not readily

available in the

searched literature.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the chemical structure and connectivity

of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural

confirmation of Bortezomib esters.

Experimental Protocol: ¹H and ¹³C NMR
Instrumentation: A high-field NMR spectrometer (e.g., 360 MHz or 600 MHz).

Solvents: Deuterated solvents such as acetone-d₆ or chloroform-d₃ (CDCl₃) are commonly

used.

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra. 2D

NMR techniques like COSY and HSQC can be employed for more detailed structural
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assignments.

Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are

analyzed to assign specific protons and carbons to the molecular structure.

Data Comparison: Bortezomib-Pinanediol vs.
Bortezomib-Mannitol Ester
¹H NMR Spectral Data for Bortezomib-Pinanediol (in acetone-d₆)[1]

Assignment Chemical Shift (δ, ppm) Multiplicity

Pyrazine-H 9.20 d

Pyrazine-H 8.82 d

Pyrazine-H 8.63 m

NH 8.40 br d

NH 7.61 br s

Phenyl-H 7.10-7.33 m

α-CH (Phe) 4.93 m

CH-O (Pinane) 4.30 dd

CH₂ (Phe) 3.2 t

Other Aliphatic-H 0.7-3.05 m

¹³C NMR Spectral Data for Bortezomib-Pinanediol (in CDCl₃)[1]
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Assignment Chemical Shift (δ, ppm)

C=O (Amide) 170.5, 162.5

Pyrazine-C 147.1, 144.0, 142.5

Phenyl-C 136.3, 129.2, 128.2, 126.6

C-O (Pinane) 85.3

C-O (Pinane) 77.5

α-C (Phe) 53.7

Aliphatic-C
51.3, 39.8, 39.4, 38.5, 38.3, 37.9, 35.7, 35.4,

28.4, 26.9, 26.1, 25.9, 23.8, 22.7, 21.8

¹H and ¹³C NMR Observations for Bortezomib-Mannitol Ester

Detailed spectral assignments for the Bortezomib-mannitol ester are not as readily available in

the literature. However, NMR is used to determine the ratio of the free boronic acid to the

boronic ester in reconstituted solutions of Velcade®. For example, in one analysis, the ratio of

boronic acid to the mannitol ester was found to be approximately 0.10:1[3]. Specific

characteristic peaks in the ¹³C NMR spectrum for the Bortezomib-mannitol ester have been

identified at 63.1 ppm, 73.7 ppm, and 78.1 ppm in DMSO-d₆[2].

Visualizing the Workflow and Structure
To further clarify the processes and structures involved, the following diagrams are provided.
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Caption: Experimental workflow for the structural confirmation of Bortezomib esters.
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Caption: Proposed ESI-MS fragmentation of Bortezomib-pinanediol.

Conclusion
The structural confirmation of Bortezomib-pinanediol is robustly achieved through the

complementary techniques of mass spectrometry and NMR spectroscopy. ESI-MS provides

definitive molecular weight information and key fragmentation data, such as the characteristic

loss of the pinanediol protecting group. ¹H and ¹³C NMR offer a detailed map of the molecule's

atomic connectivity, confirming the presence and arrangement of all structural motifs.

In comparison, while the Bortezomib-mannitol ester is also characterized by these techniques,

the literature focus is often on the equilibrium between the ester and the free boronic acid in

solution, which is a critical parameter for its pharmaceutical function. The detailed spectral

assignments for the pinanediol ester are more comprehensively reported, reflecting its role as a

well-defined synthetic intermediate. This guide provides researchers with the fundamental data

and protocols necessary for the rigorous structural characterization of these important

pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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